3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one
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Overview
Description
3-(1,2,3-Thiadiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiadiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one typically involves the reaction of chromenone derivatives with thiadiazole precursors. One common method involves the cyclization of 2-hydroxyacetophenone with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3-Thiadiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Halogenated, nitrated, or alkylated chromenone derivatives
Scientific Research Applications
3-(1,2,3-Thiadiazol-4-yl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents and overall structure.
Coumarin derivatives: These compounds share the chromenone structure but lack the thiadiazole ring.
Uniqueness
3-(1,2,3-Thiadiazol-4-yl)-2H-chromen-2-one is unique due to its combination of the thiadiazole and chromenone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(thiadiazol-4-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2S/c14-11-8(9-6-16-13-12-9)5-7-3-1-2-4-10(7)15-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLQMFYEOTBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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